

An In-depth Technical Guide to Z-Val-OEt: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Z-Val-OEt

Cat. No.: B1352588

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N- α -Benzylloxycarbonyl-L-valine ethyl ester (**Z-Val-OEt**), a crucial building block in synthetic peptide chemistry. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a synthetic intermediate and potential enzymatic substrate. Experimental protocols and spectroscopic data are provided to facilitate its use in research and development.

Chemical Structure and Identification

Z-Val-OEt is an N-protected amino acid ester. The benzylloxycarbonyl (Z) group protects the amine functionality of the L-valine residue, while the ethyl ester protects the carboxylic acid group.

- Chemical Structure:
- IUPAC Name: Ethyl (2S)-2-(benzyloxycarbonylamino)-3-methylbutanoate
- Synonyms: Z-L-valine ethyl ester, N-Benzylloxycarbonyl-L-valine ethyl ester, Cbz-**Val-OEt**
- CAS Number: 67436-18-4
- Molecular Formula: C₁₅H₂₁NO₄^[1]

- Molecular Weight: 279.3 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of **Z-Val-OEt** is presented in the table below.

Property	Value	Reference
Molecular Weight	279.3 g/mol	[1][2]
Molecular Formula	C ₁₅ H ₂₁ NO ₄	[1]
Appearance	White to off-white crystalline powder	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in a variety of organic solvents such as dichloromethane (DCM), ethyl acetate, and dimethylformamide (DMF). Limited solubility in water.	

Synthesis and Handling

Synthesis Protocol: Esterification of Z-L-Valine

Z-Val-OEt is typically synthesized by the esterification of N- α -Benzylloxycarbonyl-L-valine (Z-Val-OH) with ethanol in the presence of a suitable coupling agent or under acidic conditions.

Materials:

- N- α -Benzylloxycarbonyl-L-valine (Z-Val-OH)
- Anhydrous Ethanol (EtOH)
- Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)

- Anhydrous dichloromethane (DCM, if using a coupling agent)
- Triethylamine (TEA, if using a coupling agent)
- Anhydrous sodium sulfate or magnesium sulfate
- Ethyl acetate
- Hexane

Procedure (Acid-Catalyzed Esterification):

- Suspend Z-Val-OH (1 equivalent) in an excess of anhydrous ethanol.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the excess ethanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure **Z-Val-OEt**.

Storage and Handling

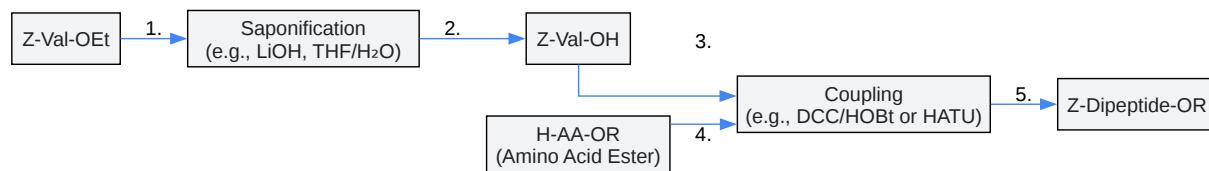
Z-Val-OEt should be stored in a tightly sealed container in a cool, dry place away from moisture. It is for research and development use only.

Applications in Research and Development

Peptide Synthesis

Z-Val-OEt is primarily used as a building block in solution-phase peptide synthesis. The Z-group provides robust protection of the N-terminus, which is stable to the basic conditions often used for saponification of the C-terminal ester.

Experimental Workflow: Dipeptide Synthesis



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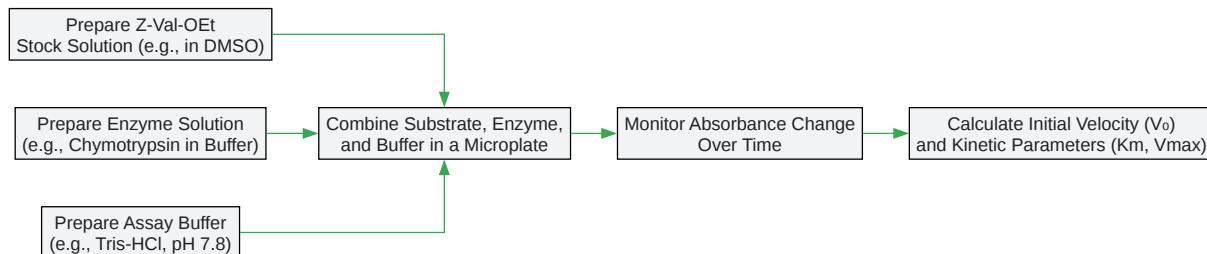
Caption: Solution-phase dipeptide synthesis workflow using **Z-Val-OEt**.

Enzymatic Assays

The ester linkage in **Z-Val-OEt** can be a target for hydrolytic enzymes. While specific data for **Z-Val-OEt** is limited, related N-acylated amino acid esters are known substrates for proteases like chymotrypsin, which cleaves at the C-terminus of aromatic and large hydrophobic residues.

[3][4]

Experimental Workflow: Enzyme Kinetic Assay

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Caption: General workflow for an enzyme kinetic assay using **Z-Val-OEt** as a substrate.

Experimental Protocols

Protocol: Deprotection of the Z-Group (Hydrogenolysis)

The benzyloxycarbonyl (Z) group can be removed under neutral conditions by catalytic hydrogenation, yielding the free amine.

Materials:

- **Z-Val-OEt**
- Methanol or Ethanol
- Palladium on carbon (Pd/C, 10% w/w)
- Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

- Dissolve **Z-Val-OEt** in methanol or ethanol in a round-bottom flask.
- Carefully add Pd/C catalyst (typically 10% by weight of the substrate).

- Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Rinse the filter cake with the reaction solvent.
- Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product, L-valine ethyl ester.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Z-Val-OEt** will exhibit characteristic signals for the protons of the valine side chain, the ethyl ester, and the benzyloxycarbonyl group. The expected chemical shifts (in ppm, relative to TMS) are approximately:

- δ 7.3-7.4: (5H, multiplet) - Aromatic protons of the benzyl group.
- δ 5.1: (2H, singlet) - Methylene protons of the benzyl group (-CH₂-Ph).
- δ 5.2-5.3: (1H, doublet) - NH proton of the carbamate.
- δ 4.1-4.3: (1H, multiplet) - α -proton of the valine residue.
- δ 4.1-4.2: (2H, quartet) - Methylene protons of the ethyl ester (-O-CH₂-CH₃).
- δ 2.1-2.2: (1H, multiplet) - β -proton of the valine residue.
- δ 1.2-1.3: (3H, triplet) - Methyl protons of the ethyl ester (-O-CH₂-CH₃).
- δ 0.9-1.0: (6H, doublet of doublets) - Methyl protons of the valine side chain.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Approximate chemical shifts are:

- δ 172-173: Carbonyl carbon of the ethyl ester.
- δ 156-157: Carbonyl carbon of the carbamate.
- δ 136-137: Quaternary aromatic carbon of the benzyl group.
- δ 127-129: Aromatic carbons of the benzyl group.
- δ 66-67: Methylene carbon of the benzyl group.
- δ 60-61: Methylene carbon of the ethyl ester.
- δ 59-60: α -carbon of the valine residue.
- δ 30-31: β -carbon of the valine residue.
- δ 18-19: Methyl carbons of the valine side chain.
- δ 14: Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum of **Z-Val-OEt** will show characteristic absorption bands for its functional groups:

- $\sim 3300 \text{ cm}^{-1}$: N-H stretching of the carbamate.
- $\sim 3000-2850 \text{ cm}^{-1}$: C-H stretching of the alkyl groups.
- $\sim 1735 \text{ cm}^{-1}$: C=O stretching of the ethyl ester.
- $\sim 1690 \text{ cm}^{-1}$: C=O stretching of the carbamate.
- $\sim 1530 \text{ cm}^{-1}$: N-H bending of the carbamate.
- $\sim 1250 \text{ cm}^{-1}$: C-O stretching of the ester and carbamate.

Mass Spectrometry

In mass spectrometry, **Z-Val-OEt** will typically show a molecular ion peak $[M]^+$ or a protonated molecular ion peak $[M+H]^+$.

- Expected m/z for $[M+H]^+$: 280.15

Conclusion

Z-Val-OEt is a versatile and valuable compound for chemical and biochemical research. Its well-defined structure and reactivity make it an essential tool in peptide synthesis. Furthermore, its potential as an enzymatic substrate opens avenues for its use in enzyme kinetics and inhibitor screening. This guide provides the foundational technical information to support the effective use of **Z-Val-OEt** in the laboratory.

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